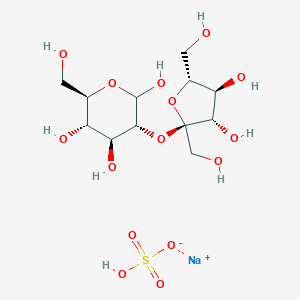![molecular formula C20H23FN2OS B232113 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzothiepin family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether has been studied extensively for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant effects. Additionally, this compound has been studied for its potential applications in the treatment of various neurological disorders, such as schizophrenia and bipolar disorder.
Mécanisme D'action
The mechanism of action of 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with dopamine, serotonin, and norepinephrine receptors, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether are complex and varied. This compound has been shown to affect the levels of various neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and oxidative stress, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether in lab experiments is its well-established pharmacological profile. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is relatively well-understood. Additionally, this compound is readily available and can be synthesized in large quantities.
One of the main limitations of using 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether in lab experiments is its potential toxicity. This compound has been shown to have some toxic effects in animal studies, and its long-term effects on human health are not fully understood. Additionally, this compound may interact with other drugs or substances, which could complicate its use in lab experiments.
Orientations Futures
There are many potential future directions for research on 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether. One area of interest is the development of more selective and potent analogs of this compound, which could be used to further elucidate its mechanism of action and potential therapeutic applications. Additionally, this compound may be studied for its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the long-term effects of this compound on human health, and to identify any potential risks associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis method for 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether involves the reaction of 7-Fluoro-11-hydroxydibenzo[b,f]thiepin-2-yl methyl ether with 4-methylpiperazine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be further purified and characterized using various analytical techniques.
Propriétés
Formule moléculaire |
C20H23FN2OS |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-(9-fluoro-3-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C20H23FN2OS/c1-22-7-9-23(10-8-22)18-11-14-3-4-15(21)12-20(14)25-19-6-5-16(24-2)13-17(18)19/h3-6,12-13,18H,7-11H2,1-2H3 |
Clé InChI |
BDHGVPCSJFFQKK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)OC |
SMILES canonique |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)

![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)

![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)

